molecular formula C22H21NO2 B2390269 (E)-3-(5-methylfuran-2-yl)-N-(4-styrylphenyl)propanamide CAS No. 627889-34-3

(E)-3-(5-methylfuran-2-yl)-N-(4-styrylphenyl)propanamide

Cat. No. B2390269
CAS RN: 627889-34-3
M. Wt: 331.415
InChI Key: VNJKITYRMOHEAL-CMDGGOBGSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. Techniques like chromatography and spectroscopy can be used to analyze these properties .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds designed to act as neurokinin-1 (NK1) receptor antagonists have been studied for their potential in clinical applications related to emesis (vomiting) and depression. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrate high affinity and effectiveness in preclinical tests, suggesting their role in managing emesis and depressive symptoms (Harrison et al., 2001).

Anticonvulsant Activity

The design and synthesis of hybrid compounds derived from propanamides and butanamides have shown promising anticonvulsant activities. These compounds, integrating chemical fragments of known antiepileptic drugs, demonstrate broad spectra of activity across several preclinical seizure models, making them potential candidates for the development of new antiepileptic medications (Kamiński et al., 2015).

AMPA Receptor Potentiators

Research into AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor potentiators has led to the discovery of compounds that could attenuate cognitive deficits in patients with schizophrenia. These potentiators, such as N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide, are identified through structure-based drug design and have shown potential in preclinical characterization for clinical studies (Shaffer et al., 2015).

Androgen Receptor Modulators

Selective androgen receptor modulators (SARMs) like S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide] have been explored for their therapeutic potential in androgen-dependent diseases. Studies focusing on their pharmacokinetics and metabolism in animal models contribute to the understanding of their ideal pharmacokinetic characteristics for preclinical development (Wu et al., 2006).

Safety And Hazards

Information about the compound’s toxicity, flammability, and environmental impact is usually included here. This information is typically found in the compound’s Safety Data Sheet .

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-17-7-14-21(25-17)15-16-22(24)23-20-12-10-19(11-13-20)9-8-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,24)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJKITYRMOHEAL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-methylfuran-2-yl)-N-(4-styrylphenyl)propanamide

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